![molecular formula C18H22OSe2 B14434047 1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) CAS No. 82745-58-2](/img/structure/B14434047.png)
1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) is a complex organic compound with a unique structure that includes selenium atoms
Métodos De Preparación
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) typically involves the reaction of 2,5-dimethylbenzene with a selenium-containing reagent under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized selenium species.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced selenium species.
Substitution: The compound can undergo substitution reactions where the selenium atoms are replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in preventing or treating diseases related to oxidative stress.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) exerts its effects involves the interaction of its selenium atoms with various molecular targets. Selenium is known to participate in redox reactions, and the compound’s mechanism of action may involve the modulation of oxidative stress pathways. The specific molecular targets and pathways involved are still under investigation, but they likely include enzymes and proteins involved in redox regulation.
Comparación Con Compuestos Similares
1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) can be compared with other selenium-containing compounds such as:
Dibenzyl ether: Similar in structure but lacks selenium atoms.
Benzyl oxide: Another related compound without selenium.
Dibenzyl ether: Used as a plasticizer and has different applications compared to the selenium-containing compound.
The uniqueness of 1,1’-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene) lies in its selenium content, which imparts distinct chemical and biological properties not found in similar compounds without selenium.
Propiedades
Número CAS |
82745-58-2 |
|---|---|
Fórmula molecular |
C18H22OSe2 |
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenyl)selanylmethoxymethylselanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H22OSe2/c1-13-5-7-15(3)17(9-13)20-11-19-12-21-18-10-14(2)6-8-16(18)4/h5-10H,11-12H2,1-4H3 |
Clave InChI |
UAUUZJHSLYZCED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Se]COC[Se]C2=C(C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


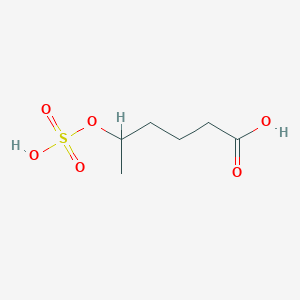
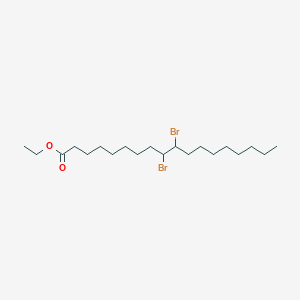
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
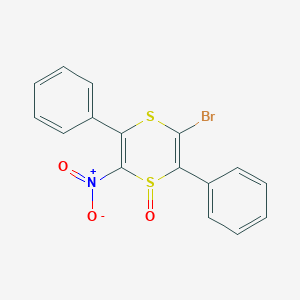

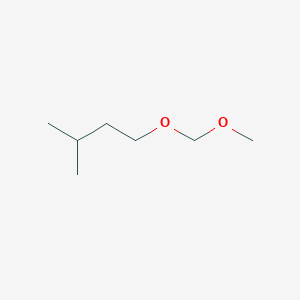
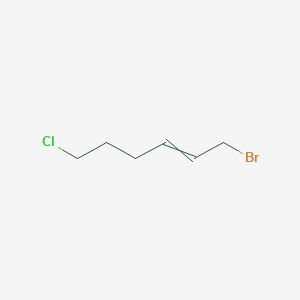
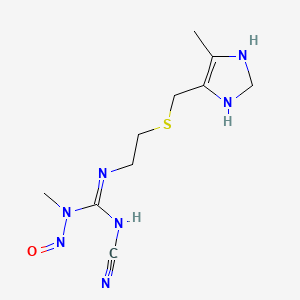
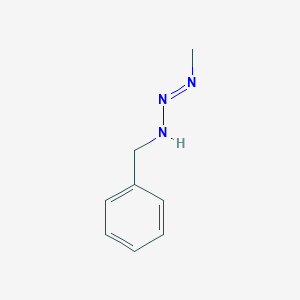
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
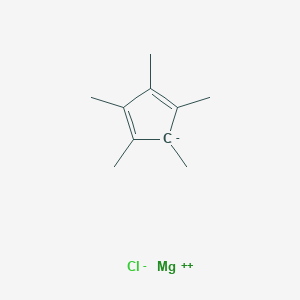
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
